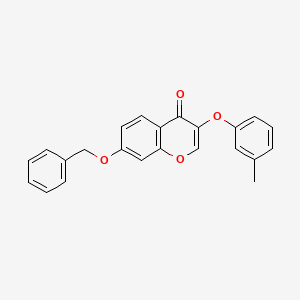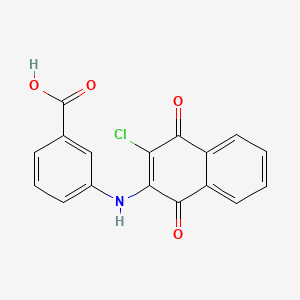![molecular formula C21H19ClN2O5S2 B15037072 N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15037072.png)
N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide typically involves the following steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where the thiazolidinone intermediate reacts with 2-chlorobenzoyl chloride in the presence of a base.
Addition of the Trimethoxyphenyl Group: The final step involves the condensation of the intermediate with 3,4,5-trimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazolidinones.
Scientific Research Applications
N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide: Unique due to its specific substituents and potential biological activities.
Thiazolidinones: A class of compounds with similar core structures but different substituents, leading to varied biological activities.
Phenylacetamides: Compounds with similar structural motifs but lacking the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazolidinone ring, chlorophenyl group, and trimethoxyphenyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19ClN2O5S2 |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C21H19ClN2O5S2/c1-27-15-8-12(9-16(28-2)19(15)29-3)10-17-20(26)24(21(30)31-17)11-18(25)23-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,23,25)/b17-10- |
InChI Key |
HJTFPAUOAXRFKW-YVLHZVERSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-amino-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037029.png)
![2-(2,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B15037033.png)
![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-phenylquinazolin-4(3H)-one](/img/structure/B15037037.png)
![7-[(4-bromobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B15037042.png)
![N,N,2-trimethyl-5-(4-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B15037049.png)
![methyl 4-(5-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B15037052.png)
![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037055.png)
![N-(2-fluorophenyl)-6-(3-methylpiperidin-1-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B15037057.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B15037063.png)
![Ethyl 8-chloro-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B15037068.png)
![Ethyl 2-{[4-(benzyloxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15037081.png)
![N-[[(4,6-dimethylpyrimidin-2-yl)amino]-(4-ethoxyanilino)methylidene]acetamide](/img/structure/B15037087.png)
